molecular formula C22H20OS B3047955 3-(Tritylthio)propanal CAS No. 150350-28-0

3-(Tritylthio)propanal

Cat. No. B3047955
CAS RN: 150350-28-0
M. Wt: 332.5 g/mol
InChI Key: ATCUEUQVJVXGLH-UHFFFAOYSA-N
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Description

3-(Tritylthio)propanal, often abbreviated as TBMPA, is an organic compound . It is also known by other names such as Trityl-thiopropanal, 3-Tritylsulfanylpropanal, and Propanal, 3-[(triphenylmethyl)thio]- . The molecular formula of this compound is C22H20OS .


Synthesis Analysis

The common method of synthesizing TBMPA involves a sulfur substitution reaction . A frequently used method involves reacting benzaldehyde with phenol under alkaline conditions to produce 3-(Tritylthio)propanol . This propanol is then oxidized to form 3-(Tritylthio)propanal .


Molecular Structure Analysis

The molecular weight of 3-(Tritylthio)propanal is 332.46 . The molecular structure of this compound can be represented by the linear formula (C6H5)3CSCH2CH2COOH .


Physical And Chemical Properties Analysis

3-(Tritylthio)propanal is a colorless or slightly yellow solid . It has a molecular weight of 332.46 .

Scientific Research Applications

Synthesis and Characterization of Tritylthio-Derivatives

Two tritylthio-based compounds were synthesized: 1-bromo-3-tritylthiopropane and 2-(tritylthio)-ethanethiol. They were characterized by infrared, NMR, UV–Vis absorption and fluorescence spectroscopy, and single-crystal X-ray diffraction . This research provides valuable insights into the structural and photophysical properties of thiol building blocks such as tritylthio-alkyl groups .

Pharmacokinetics Study

The pharmacokinetics of 3-tritylthio-l-alanine (a related compound) has been analyzed in the rat, dog, and monkey . The rat absorbed tritylthioalanine slowly by a non-first-order process and excreted the drug rapidly, chiefly in the bile, with a half-time of 20 hr. The dog and monkey showed rapid first-order absorption and slow excretion, mainly in the urine, with a half-time of about 81 hr . This study provides a basis for understanding the physiological disposition of 3-(Tritylthio)propanal in different species.

Potential Use in Nanoparticle Chemistry

Thiol-containing compounds, such as 3-(Tritylthio)propanal, can be used as a sulfur source, which is especially important in crystal-bound thiol nanoparticles . They lower the surface energy of nanoparticles and stabilize them . This application is critical in nanoparticle chemistry.

Safety and Hazards

TBMPA is an organic compound and safety precautions should be taken when handling it . These include avoiding contact with skin, eyes, and mucous membranes, wearing appropriate safety gloves, glasses, and protective clothing, using it in a well-ventilated environment to avoid inhaling its vapors, and storing it away from fire sources and oxidizing agents . It is also important to comply with local environmental regulations when handling and disposing of waste .

properties

IUPAC Name

3-tritylsulfanylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20OS/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCUEUQVJVXGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599469
Record name 3-[(Triphenylmethyl)sulfanyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tritylthio)propanal

CAS RN

150350-28-0
Record name 3-[(Triphenylmethyl)sulfanyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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